molecular formula C4H8OS2 B1194760 Propylxanthogenate CAS No. 6253-38-9

Propylxanthogenate

Cat. No.: B1194760
CAS No.: 6253-38-9
M. Wt: 136.2 g/mol
InChI Key: SSFPHCKFUBEAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylxanthogenate (chemical formula: $ \text{C}4\text{H}9\text{OCS}2\text{Na} $), also known as sodium propyl xanthate, is a xanthate compound widely used in mineral flotation processes to selectively separate sulfide ores from gangue materials. Its structure comprises a propyl group attached to a xanthate functional group ($-\text{OCS}2^-$), which enables strong adsorption onto metal sulfide surfaces. The compound is characterized by its solubility in water, moderate stability under alkaline conditions, and reactivity with metal ions like copper, lead, and zinc .

This compound is synthesized via the reaction of propyl alcohol with carbon disulfide and sodium hydroxide. Its efficacy in froth flotation arises from its ability to form hydrophobic metal-xanthate complexes, enhancing ore recovery rates. Industrial applications emphasize its cost-effectiveness and adaptability to varying ore grades .

Properties

CAS No.

6253-38-9

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

propoxymethanedithioic acid

InChI

InChI=1S/C4H8OS2/c1-2-3-5-4(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

SSFPHCKFUBEAKZ-UHFFFAOYSA-N

SMILES

CCCOC(=S)S

Canonical SMILES

CCCOC(=S)S

Other CAS No.

6253-38-9

Related CAS

2720-67-4 (potassium salt)

Synonyms

propylxanthogenate
propylxanthogenate cadmium
propylxanthogenate potassium

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthates are a class of organosulfur compounds with general formula $ \text{R-OCS}2\text{M} $, where $ \text{R} $ is an alkyl group and $ \text{M} $ is a metal (e.g., Na, K). Below, Propylxanthogenate is compared to ethylxanthogenate ($ \text{C}2\text{H}5\text{OCS}2\text{Na} $) and butylxanthogenate ($ \text{C}4\text{H}9\text{OCS}_2\text{Na} $) in terms of chemical properties, performance, and industrial relevance.

Table 1: Key Properties of Xanthates

Property This compound Ethylxanthogenate Butylxanthogenate
Molecular Weight 172.23 g/mol 144.18 g/mol 200.30 g/mol
Solubility in Water 120 g/L (20°C) 220 g/L (20°C) 80 g/L (20°C)
Chain Length (R) C3 C2 C4
Selectivity Moderate (Cu/Zn ores) High (Pb ores) Low (complex ores)
Stability Stable at pH 8–10 Degrades below pH 7 Stable at pH 9–11
Industrial Use Copper flotation Lead-zinc separation Nickel sulfide recovery

Reactivity and Selectivity

  • Ethylxanthogenate : Shorter alkyl chains increase solubility and reactivity, making it ideal for lead-zinc systems. However, it exhibits lower thermal stability, limiting its use in high-temperature processes .
  • This compound : Balances solubility and chain length, offering versatile adsorption on copper and zinc sulfides. Its moderate chain length reduces foaming issues compared to longer-chain analogs .
  • Butylxanthogenate : The longer alkyl chain enhances hydrophobicity but reduces solubility, requiring higher dosages. It is less selective but effective in recovering nickel sulfides .

Industrial Performance

  • Cost Efficiency : Ethylxanthogenate is cheaper but less effective in complex ores. This compound strikes a balance between cost and performance, dominating copper flotation circuits .
  • Environmental Impact : Butylxanthogenate’s lower solubility increases residual chemical waste, necessitating advanced tailing treatments. This compound’s moderate solubility aligns with stricter environmental regulations .

Research Findings and Methodologies

Recent studies highlight this compound’s role in optimizing copper recovery (85–92%) in porphyry deposits, outperforming ethylxanthogenate (78–85%) in mixed sulfide ores . HPLC analyses confirm its stability in alkaline pulps, with degradation rates <5% over 24 hours at pH 9 . In contrast, ethylxanthogenate degrades by 15% under similar conditions, reducing its long-term efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.